

# Mitapivat Phase 3 Trials in Pyruvate Kinase Deficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Mitapivat hemisulfate |           |
| Cat. No.:            | B12760342             | Get Quote |

A deep dive into the pivotal Phase 3 clinical trial data for mitapivat in the treatment of Pyruvate Kinase Deficiency (PKD), offering a comparative analysis against standard of care and outlining the experimental framework for a scientific audience.

Mitapivat, a first-in-class oral activator of the pyruvate kinase enzyme, has demonstrated significant efficacy and a manageable safety profile in two pivotal Phase 3 clinical trials, ACTIVATE and ACTIVATE-T, for adult patients with Pyruvate Kinase Deficiency (PKD). These trials investigated the drug's performance in patients who are not regularly transfused and those who are, respectively. This guide provides a comprehensive analysis of the trial data, a comparison with existing treatment options, and a detailed overview of the experimental protocols.

### **Performance of Mitapivat in Phase 3 Clinical Trials**

The efficacy and safety of mitapivat were rigorously evaluated in two distinct adult patient populations with PKD, defined by their transfusion needs.

### **ACTIVATE Trial: For Patients Not Regularly Transfused**

The ACTIVATE trial was a randomized, double-blind, placebo-controlled study that enrolled 80 adult patients with PKD who were not regularly transfused. The primary endpoint was a sustained increase in hemoglobin of 1.5 g/dL or more from baseline.

Key Findings:



- Primary Endpoint: A significant 40% of patients in the mitapivat group achieved the primary endpoint, compared to 0% in the placebo group[1].
- Secondary Endpoints: Mitapivat treatment led to statistically significant improvements in markers of hemolysis and hematopoiesis compared to placebo[2]. This included reductions in indirect bilirubin and lactate dehydrogenase (LDH) levels, and an increase in haptoglobin and reticulocyte counts.

## ACTIVATE-T Trial: For Patients Who Are Regularly Transfused

The ACTIVATE-T trial was a single-arm, open-label study involving 27 adult patients with PKD who were regularly transfused. The primary endpoint was a reduction in transfusion burden of at least 33% compared to the individual's historical transfusion record.

#### **Key Findings:**

- Primary Endpoint: A notable 37% of patients achieved a reduction in transfusion burden of 33% or more[3].
- Transfusion Independence: Importantly, 22% of patients treated with mitapivat became transfusion-free during the study[2].
- Reduction in Transfused Units: Patients who responded to treatment demonstrated a significant decrease in the number of red blood cell units transfused[2].

## Comparative Analysis: Mitapivat vs. Standard of Care and Alternatives

The current standard of care for PKD is primarily supportive and includes blood transfusions and splenectomy. Emerging therapies, such as gene therapy, are also under investigation.



| Treatment Modality                                   | Mechanism of Action                                                                    | Advantages                                                                                                                  | Disadvantages                                                                                                 |
|------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Mitapivat                                            | Allosteric activator of the pyruvate kinase enzyme, increasing its activity.           | First disease- modifying oral therapy. Addresses the underlying enzyme defect. Reduces hemolysis and improves anemia[1][2]. | Potential for side effects such as headache and nausea[4].                                                    |
| Blood Transfusions                                   | Temporarily increases hemoglobin levels and oxygen-carrying capacity.                  | Effective in managing severe anemia and its symptoms.                                                                       | Does not address the root cause. Risks of iron overload, alloimmunization, and transfusion reactions[5][6].   |
| Splenectomy                                          | Removal of the spleen<br>to reduce the<br>destruction of red<br>blood cells.           | Can increase hemoglobin levels and reduce transfusion needs in some patients[5].                                            | Irreversible surgical procedure. Increased risk of infections and thrombosis[6].                              |
| Gene Therapy                                         | Introduction of a functional copy of the PKLR gene to restore enzyme production.       | Potential to be a curative therapy.                                                                                         | Still in early clinical trial stages. Long-term safety and efficacy are yet to be fully established[7].       |
| Hematopoietic Stem<br>Cell Transplantation<br>(HSCT) | Replacement of the patient's hematopoietic stem cells with those from a healthy donor. | A potentially curative option.                                                                                              | Associated with significant morbidity and mortality. Generally reserved for severely affected individuals[7]. |



#### **Experimental Protocols**

The following sections detail the methodologies employed in the pivotal Phase 3 trials of mitapivat.

#### **ACTIVATE Trial (NCT03548220)**

- Study Design: A Phase 3, randomized, multicenter, double-blind, placebo-controlled trial.
- Patient Population: Adult patients with a confirmed diagnosis of PKD who were not regularly transfused (defined as ≤ 4 transfusion episodes in the previous year).
- Intervention: Patients were randomized in a 1:1 ratio to receive either mitapivat (starting at 5 mg twice daily, with the potential to increase to 20 mg or 50 mg twice daily) or a matching placebo for 24 weeks.
- Primary Endpoint: The proportion of patients with a sustained increase in hemoglobin of ≥1.5 g/dL from baseline at two or more scheduled assessments.
- Secondary Endpoints: Changes from baseline in markers of hemolysis (indirect bilirubin, haptoglobin, LDH) and hematopoiesis (reticulocyte count), as well as patient-reported outcomes.
- Laboratory Methods: Standard hematology and clinical chemistry assays were performed at a central laboratory. Specific methodologies for pyruvate kinase enzyme activity and genetic testing were performed at specialized laboratories.

#### **ACTIVATE-T Trial (NCT03559699)**

- Study Design: A Phase 3, multicenter, open-label, single-arm trial[3].
- Patient Population: Adult patients with a confirmed diagnosis of PKD who were regularly transfused (defined as receiving ≥6 transfusion episodes in the previous year)[3].
- Intervention: All patients received mitapivat, starting at 5 mg twice daily with a doseoptimization period of up to 16 weeks, followed by a 24-week fixed-dose period[3].



- Primary Endpoint: The proportion of patients with a ≥33% reduction in the number of red blood cell units transfused during the 24-week fixed-dose period compared with their individual historical transfusion burden[3].
- Secondary Endpoints: The proportion of patients who became transfusion-free and the change in the annualized number of red blood cell units transfused.
- Laboratory Methods: Similar to the ACTIVATE trial, standardized laboratory procedures were used for all assessments.

### Visualizing the Science

To better illustrate the underlying mechanisms and clinical trial workflow, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of mitapivat in Pyruvate Kinase Deficiency.





Click to download full resolution via product page

Caption: Workflow of the ACTIVATE Phase 3 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Agios Announces Publication of Phase 3 ACTIVATE Study in New England Journal of Medicine Demonstrating Benefits of PYRUKYND® (mitapivat) for Adults with Pyruvate Kinase Deficiency – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 2. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Pyruvate Kinase Deficiency Treatment & Management: Approach Considerations, Transfusion, Medical Care [emedicine.medscape.com]
- 6. New Pyruvate Kinase Deficiency treatments 2025 | Everyone.org [everyone.org]
- 7. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Mitapivat Phase 3 Trials in Pyruvate Kinase Deficiency: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760342#analysis-of-mitapivat-phase-3-clinical-trial-data-for-pkd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com